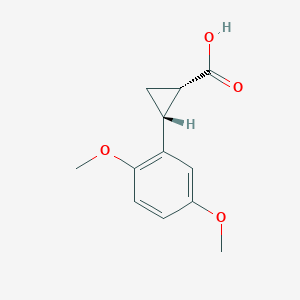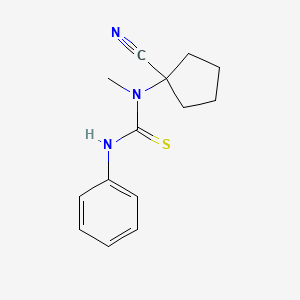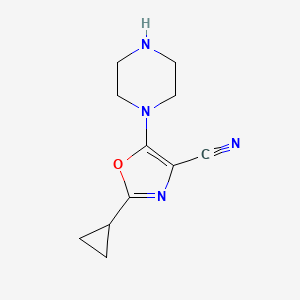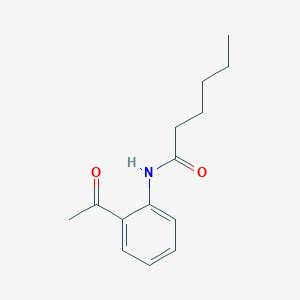
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, commonly referred to as (1S,2R)-DMPCA, is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is an important organic compound due to its structural and chemical properties, which make it suitable for use in a number of experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, focusing on the ring opening of cyclopropane. These derivatives, including variations of the cyclopropane structure, showed effectiveness as inhibitors of certain enzymes, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemical Structure and Conformation
- Research on the crystal and molecular structure of certain cyclopropane carboxylic acid derivatives, including a study of their conformational analysis, provides insights into their chemical behavior and potential applications (Cetina et al., 2003).
Synthesis and Characterization
- The synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid have been conducted, revealing new compounds with potential biological activity. These findings expand the understanding of the cyclopropane carboxylic acid derivatives (Tian Li, 2009).
Absolute Configuration
- The absolute configurations of some chiral cyclopropanes, including derivatives of cyclopropane carboxylic acid, have been established, contributing to the understanding of their stereochemistry and potential applications in various fields (Nishiyama et al., 1974).
Ethylene Precursor Studies
- Cyclopropane carboxylic acid derivatives have been identified as significant in the study of ethylene precursors in plants, illustrating their importance in plant biology and agricultural applications (Hoffman et al., 1982).
X-ray Study of Derivatives
- An X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid sheds light on the structural details of these compounds, which is essential for understanding their chemical and biological properties (Cetina et al., 2004).
Natural Compounds with Cyclopropane Moiety
- A comprehensive review of naturally occurring 1-aminocyclopropane-1-carboxylic acid moieties, including their isolation, synthesis, and biological activities, highlights the diversity and significance of these compounds in natural product chemistry (Coleman & Hudson, 2016).
Propiedades
IUPAC Name |
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACWXAABXADULL-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H]2C[C@@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)


![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)